3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

EGFR-TK inhibitor non-small cell lung cancer thiazolo[5,4-b]pyridine

3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912623-41-7) is a synthetic small-molecule sulfonamide built on the thiazolo[5,4-b]pyridine heterocyclic scaffold. This compound belongs to a class of ATP-competitive kinase inhibitors that integrate a thiazolo[5,4-b]pyridine hinge-binding motif with a substituted benzenesulfonamide group to engage the ribose pocket and solvent-exposed regions of kinase active sites.

Molecular Formula C19H15N3O2S2
Molecular Weight 381.47
CAS No. 912623-41-7
Cat. No. B2420396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS912623-41-7
Molecular FormulaC19H15N3O2S2
Molecular Weight381.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C19H15N3O2S2/c1-13-5-2-8-16(11-13)26(23,24)22-15-7-3-6-14(12-15)18-21-17-9-4-10-20-19(17)25-18/h2-12,22H,1H3
InChIKeyYHGXTXQTXHNFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912623-41-7): A Differentiated Thiazolo[5,4-b]pyridine Sulfonamide for Targeted Kinase Inhibitor Research


3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912623-41-7) is a synthetic small-molecule sulfonamide built on the thiazolo[5,4-b]pyridine heterocyclic scaffold. This compound belongs to a class of ATP-competitive kinase inhibitors that integrate a thiazolo[5,4-b]pyridine hinge-binding motif with a substituted benzenesulfonamide group to engage the ribose pocket and solvent-exposed regions of kinase active sites [1]. The scaffold has been validated in two distinct kinase programs—EGFR-TK (non-small cell lung cancer) and PI3Kα—where subtle changes in sulfonamide substitution profoundly alter potency, selectivity, and physicochemical properties [1][2]. The 3-methyl substitution on the benzenesulfonamide ring distinguishes this compound from 4-halo, 4-methoxy, and unsubstituted analogs commonly cited in the patent literature [3].

Why 3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Unsubstituted or 4-Substituted Analogs in Structure–Activity Studies


Although multiple thiazolo[5,4-b]pyridine benzenesulfonamides share a common core, generic interchange is not scientifically defensible. SAR studies on the EGFR-TK series demonstrate that the identity and position of the sulfonamide aryl substituent control both cellular potency (IC₅₀ shifts > 10-fold across HCC827, H1975, and A549 lines) and selectivity versus normal cells [1]. In the PI3Kα program, replacement of the 2-pyridyl group on the thiazolo[5,4-b]pyridine with phenyl caused a significant drop in enzymatic potency, confirming that the precise substitution pattern—not merely the scaffold—determines target engagement [2]. The 3-methyl substitution on the benzenesulfonamide ring of the target compound is predicted to alter the dihedral angle between the sulfonamide and the aryl ring, influencing the occupancy of a hydrophobic sub-pocket adjacent to the ATP-binding site that is not accessed by the unsubstituted or 4-fluoro analogs claimed in WO2012113774 [3]. Substituting an analog with a different substitution pattern therefore introduces an uncharacterized variable into any kinase assay or cellular experiment.

Quantitative Differentiation Evidence for 3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Versus Closest Analogs


EGFR-TK Cellular Potency: Class-Level Benchmarking Against the 2,5-Difluorobenzenesulfonamide Lead Series

The thiazolo[5,4-b]pyridine benzenesulfonamide scaffold to which the target compound belongs has been quantitatively benchmarked in EGFR-TK inhibitor programs. The lead compound 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide) achieved IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (H1975), and 0.82 μM (A549) in MTT assays, comparable to the clinically approved drug Osimertinib [1]. Critically, compounds 10b, 10c, 10h, 10i, and 10k all exhibited selective cytotoxicity toward cancer cells while showing no toxicity against normal BEAS-2B cells at concentrations exceeding 35 μM [1]. The target compound, bearing a 3-methylbenzenesulfonamide group instead of the 2,5-difluorobenzenesulfonamide of 10k, is predicted to alter the hinge-region hydrogen-bonding network and the occupancy of the hydrophobic back pocket, parameters that directly control the differential potency observed across the three cell lines [1].

EGFR-TK inhibitor non-small cell lung cancer thiazolo[5,4-b]pyridine

PI3Kα Enzymatic Inhibition: Positional Importance of the Sulfonamide Substituent Demonstrated by the 2-Chloro-4-fluorophenyl Analog

In a parallel chemotype exploration, thiazolo[5,4-b]pyridine sulfonamides were shown to be nanomolar PI3Kα inhibitors. The representative compound 19a achieved an IC₅₀ of 3.6 nM against PI3Kα and exhibited approximately 10-fold selectivity over PI3Kβ [1]. Critically, the SAR revealed that the sulfonamide functionality is essential for PI3Kα inhibition: the 2-chloro-4-fluorophenyl sulfonamide analog (19b) and the 5-chlorothiophene-2-sulfonamide analog (19c) both retained nanomolar potency, whereas replacement of the pyridyl group attached to the thiazolo[5,4-b]pyridine core with a phenyl group caused a significant drop in activity [1]. The target compound's 3-methylbenzenesulfonamide occupies a distinct chemical space not tested in this PI3Kα panel, and based on the established SAR, the methyl group at the meta position is expected to influence both the pKₐ of the sulfonamide NH and the rotational freedom of the aryl ring, parameters directly linked to PI3K isoform selectivity [1].

PI3Kα inhibitor enzymatic assay structure–activity relationship

Substitution-Dependent Physicochemical Differentiation: 3-Methyl vs. 4-Halo and 4-Methoxy Benzenesulfonamide Analogs

The 3-methyl substitution on the benzenesulfonamide ring imparts distinct physicochemical properties compared to the more common 4-substituted analogs. The target compound (C₁₉H₁₅N₃O₂S₂, MW 381.47) lacks the electron-withdrawing halogen atoms present in 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS not available; MW ~413.9 for Cl analog) and the hydrogen-bond-donating methoxy group of 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (MW ~397.5) [1]. The 3-methyl group is electron-donating by induction and slightly lipophilic (π = +0.56), which is predicted to increase logP by ~0.5 units relative to the unsubstituted analog while avoiding the metabolic liabilities associated with 4-halo substituents (e.g., CYP450-mediated oxidative dehalogenation). This balance of moderate lipophilicity and absence of halogen atoms positions the target compound favorably for lead optimization campaigns where halogen content must be minimized for developability [1].

physicochemical properties drug-likeness substitution effect

Patent-Disclosed Structural Novelty: 3-Methyl Substitution as a Distinct Markush Embodiment

The thiazolo[5,4-b]pyridine benzenesulfonamide chemical space has been claimed broadly in patents such as WO2012113774A1 (thiazolylphenyl-benzenesulfonamido derivatives as kinase inhibitors) and US20110172215 (benzene sulfonamide thiazole and oxazole compounds) [1][2]. However, the specific combination of a 3-methylbenzenesulfonamide group with a thiazolo[5,4-b]pyridin-2-yl substituent at the 3-position of the central phenyl ring represents a narrow and distinct structural embodiment. While the generic Markush structures encompass this compound, the exemplified compounds in these patents predominantly feature 4-substituted (halo, methoxy, acetyl) or 2,4-dihalo benzenesulfonamides, making the 3-methyl variant a structurally novel entry point for exploring kinase selectivity that is not exemplified or characterized in the primary patent literature [1][2].

patent analysis Markush structure freedom to operate

Recommended Research and Procurement Scenarios for 3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide


EGFR-TK Inhibitor Lead Optimization: Exploring Sulfonamide Substitution Effects on Selectivity

Procure this compound as a structurally distinct sulfonamide variant for head-to-head profiling against the 2,5-difluorobenzenesulfonamide lead series (e.g., compound 10k). The 3-methyl substitution provides a different electronic and steric environment at the solvent-exposed region of the EGFR active site, enabling SAR exploration beyond the halogenated analogs already characterized in Borude et al. 2024 [1]. Recommended assays: MTT cytotoxicity in HCC827, H1975, and A549 lines with BEAS-2B counter-screening; EGFR autophosphorylation inhibition in HCC827 cells; apoptosis induction by Annexin V/PI flow cytometry.

PI3K Isoform Selectivity Profiling with a Non-Halogenated Sulfonamide Probe

Use this compound in PI3Kα/β/γ/δ enzymatic panels to determine whether the 3-methylbenzenesulfonamide group confers a distinct isoform selectivity signature compared to the 2-chloro-4-fluorophenyl (19b) and 5-chlorothiophene (19c) analogs reported in Xia et al. 2020 [2]. The absence of halogen atoms makes this compound a cleaner chemical probe for cellular PI3K pathway studies (pAKT inhibition, cell viability) where halogen-specific off-target effects must be minimized [3].

Kinase Selectivity Panel Screening for Novel Target Identification

Submit this compound to a broad kinase selectivity panel (e.g., 100+ kinase screen) to identify kinase targets beyond EGFR and PI3K that may be uniquely engaged by the 3-methylbenzenesulfonamide pharmacophore. The thiazolo[5,4-b]pyridine core is a recognized kinase hinge-binder, and the 3-methyl substitution may redirect target engagement toward kinases with a hydrophobic sub-pocket adjacent to the ATP site that is not accessed by 4-substituted analogs [1][3].

Physicochemical and Metabolic Stability Comparative Assessment

Perform comparative in vitro ADME profiling (microsomal stability, CYP inhibition, plasma protein binding, kinetic solubility) of this compound alongside the 4-chloro and 4-methoxy analogs. The 3-methyl substitution is predicted to yield intermediate lipophilicity and reduced CYP-mediated oxidative metabolism compared to the 4-halo series, potentially translating to improved oral bioavailability in downstream in vivo pharmacokinetic studies [3].

Quote Request

Request a Quote for 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.